1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is a complex organic compound belonging to the class of triazoles. This compound has garnered attention due to its diverse applications in various scientific fields, including medicinal chemistry, materials science, and industrial processes. The unique structural features of this compound, particularly the triazole ring and dichlorobenzoyl moiety, contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne. In this case, the azide precursor would be 4-(azidomethyl)benzoic acid, and the alkyne would be 2,4-dichlorobenzoyl propargyl alcohol.
Esterification: : The triazole-containing intermediate is then subjected to esterification with ethanoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound might involve:
Batch Reactors: : Using batch reactors to carry out the cycloaddition and esterification reactions under controlled conditions.
Catalysis: : Employing catalysts such as copper(I) to accelerate the cycloaddition process, ensuring high yield and purity of the final product.
Purification: : Utilizing techniques like recrystallization and chromatography to purify the compound and remove any by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone can undergo several chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using reducing agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: : The aromatic dichlorobenzoyl group can undergo electrophilic substitution reactions, introducing various substituents into the aromatic ring.
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or other substituted benzoyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows chemists to explore new synthetic routes and develop novel compounds.
Biology: This compound has potential applications in biological research, particularly in the development of bioactive molecules. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine: In medicine, compounds containing the triazole ring are of interest due to their antimicrobial, antifungal, and anticancer activities. The dichlorobenzoyl moiety adds further pharmacological potential, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the materials' thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is highly dependent on its molecular targets and the context of its use.
Molecular Targets and Pathways:Triazole Ring: : The triazole ring can interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.
Dichlorobenzoyl Moiety: : This structural component may facilitate binding to hydrophobic pockets within proteins, enhancing the compound's overall bioactivity.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone:
1-{4-[4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone: : Lacking the methyl group on the triazole ring.
1-{4-[4-(benzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone: : Without the chlorine substituents on the benzoyl group.
1-{4-[4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-propanone: : Featuring an extended alkyl chain on the ethanone moiety.
Uniqueness: What sets this compound apart from similar compounds is the combination of the dichlorobenzoyl group and the methyl-substituted triazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-10-17(18(25)15-8-5-13(19)9-16(15)20)21-22-23(10)14-6-3-12(4-7-14)11(2)24/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKJEGQRIFDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.